molecular formula C12H9ClN4O B5876953 1-(3-chloro-2-methylphenyl)-5-(2-furyl)-1H-tetrazole

1-(3-chloro-2-methylphenyl)-5-(2-furyl)-1H-tetrazole

Cat. No. B5876953
M. Wt: 260.68 g/mol
InChI Key: LJSRWFUTWZYJCI-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-5-(2-furyl)-1H-tetrazole, commonly known as CMT-3, is a tetrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action

The mechanism of action of CMT-3 involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in inflammation, pain, and cancer. By inhibiting COX enzymes, CMT-3 reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and cancer growth.
Biochemical and Physiological Effects:
CMT-3 has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It also inhibits the activity of matrix metalloproteinases (MMPs), which are responsible for the degradation of extracellular matrix proteins. In addition, CMT-3 has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.

Advantages and Limitations for Lab Experiments

CMT-3 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using CMT-3 in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. In addition, it can be toxic at high concentrations, which can limit its use in some studies.

Future Directions

There are several future directions for research on CMT-3. One area of interest is the development of more potent and selective COX inhibitors based on the structure of CMT-3. Another area of interest is the investigation of the anticancer properties of CMT-3 in combination with other drugs or therapies. Additionally, further studies are needed to determine the optimal dosage and administration of CMT-3 for its potential therapeutic applications.

Synthesis Methods

CMT-3 can be synthesized using a multi-step process that involves the reaction of 3-chloro-2-methylphenylamine with furfural to form 1-(3-chloro-2-methylphenyl)-5-(2-furyl)-1H-tetrazole. The reaction is carried out under reflux in a solvent such as ethanol or acetonitrile. The resulting product is then purified using column chromatography to obtain a pure form of CMT-3.

Scientific Research Applications

CMT-3 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. CMT-3 also possesses anti-inflammatory and analgesic properties by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-5-(furan-2-yl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c1-8-9(13)4-2-5-10(8)17-12(14-15-16-17)11-6-3-7-18-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSRWFUTWZYJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=NN=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-methylphenyl)-5-(furan-2-yl)tetrazole

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